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molecular formula C9H10<br>C6H5C(CH3)=CH2<br>C9H10 B127712 alpha-Methylstyrene CAS No. 98-83-9

alpha-Methylstyrene

Cat. No. B127712
M. Wt: 118.18 g/mol
InChI Key: XYLMUPLGERFSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04016213

Procedure details

In accordance with the present invention, this is accomplished by an improvement in the process for obtaining phenol from cumene hydroperoxide, which has been obtained by liquid-phase oxidation of cumene with molecular oxygen, which involves forming a reaction mixture by continuously feeding the cumene hydroperoxide into a decomposer wherein the incoming hydroperoxide is diluted by cumene hydroperoxide decomposition products previously formed therein, maintaining the reaction mixture at elevated temperature, feeding to the reaction mixture a decomposition catalyst selected from the group consisting of sulfur dioxide and sulfuric acid, withdrawing reaction mixture from the decomposer, removing the decomposition catalyst from the product withdrawn from the decomposer, and fractionally distilling the resulting organic products to separately recover an acetone fraction, a phenol fraction and one or more by-product fractions, which improvement comprises, in combination (a) maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.; (b) feeding the decomposition catalyst to the reaction mixture in amount of from 0.002 to 0.02 percent by weight of the cumene hydroperoxide feed; (c) conducting the decomposition reaction in the absence of added water so that the reaction mixture does not contain more than about 0.5 percent by weight of water, based on the weight of the reaction mixture; (d) withdrawing reaction mixture from the decomposer at cumene hydroperoxide concentrations not exceeding about 0.5 percent by weight, based on the weight of the reaction mixture; and (e) adding a base to the product withdrawn from the decomposer in excess of amount required to neutralize the decomposition catalyst and sufficient to adjust the pH of the product to from 5 to 9; so that dehydration of dimethyl phenyl carbinol to form alpha-methylstyrene is substantially avoided during the decomposition and distillation steps.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-]O.[C:3]1([CH:9]([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)=[O:13].S(=O)(=O)(O)O>O>[CH3:10][C:9]([CH3:11])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:13].[CH3:11][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[CH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
involves forming a reaction mixture
CUSTOM
Type
CUSTOM
Details
previously formed
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture at elevated temperature
CUSTOM
Type
CUSTOM
Details
withdrawing
CUSTOM
Type
CUSTOM
Details
reaction mixture from the decomposer
CUSTOM
Type
CUSTOM
Details
removing the decomposition catalyst from the product
CUSTOM
Type
CUSTOM
Details
withdrawn from the decomposer
DISTILLATION
Type
DISTILLATION
Details
fractionally distilling the resulting organic products
CUSTOM
Type
CUSTOM
Details
to separately recover an acetone fraction
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.
CUSTOM
Type
CUSTOM
Details
the decomposition reaction in the absence of added water so that the reaction mixture
CUSTOM
Type
CUSTOM
Details
(d) withdrawing
CUSTOM
Type
CUSTOM
Details
reaction mixture from the decomposer
CONCENTRATION
Type
CONCENTRATION
Details
at cumene hydroperoxide concentrations not
ADDITION
Type
ADDITION
Details
and (e) adding a base to the product
CUSTOM
Type
CUSTOM
Details
withdrawn from the decomposer in excess of amount

Outcomes

Product
Name
Type
product
Smiles
CC(O)(C1=CC=CC=C1)C
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016213

Procedure details

In accordance with the present invention, this is accomplished by an improvement in the process for obtaining phenol from cumene hydroperoxide, which has been obtained by liquid-phase oxidation of cumene with molecular oxygen, which involves forming a reaction mixture by continuously feeding the cumene hydroperoxide into a decomposer wherein the incoming hydroperoxide is diluted by cumene hydroperoxide decomposition products previously formed therein, maintaining the reaction mixture at elevated temperature, feeding to the reaction mixture a decomposition catalyst selected from the group consisting of sulfur dioxide and sulfuric acid, withdrawing reaction mixture from the decomposer, removing the decomposition catalyst from the product withdrawn from the decomposer, and fractionally distilling the resulting organic products to separately recover an acetone fraction, a phenol fraction and one or more by-product fractions, which improvement comprises, in combination (a) maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.; (b) feeding the decomposition catalyst to the reaction mixture in amount of from 0.002 to 0.02 percent by weight of the cumene hydroperoxide feed; (c) conducting the decomposition reaction in the absence of added water so that the reaction mixture does not contain more than about 0.5 percent by weight of water, based on the weight of the reaction mixture; (d) withdrawing reaction mixture from the decomposer at cumene hydroperoxide concentrations not exceeding about 0.5 percent by weight, based on the weight of the reaction mixture; and (e) adding a base to the product withdrawn from the decomposer in excess of amount required to neutralize the decomposition catalyst and sufficient to adjust the pH of the product to from 5 to 9; so that dehydration of dimethyl phenyl carbinol to form alpha-methylstyrene is substantially avoided during the decomposition and distillation steps.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-]O.[C:3]1([CH:9]([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)=[O:13].S(=O)(=O)(O)O>O>[CH3:10][C:9]([CH3:11])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:13].[CH3:11][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[CH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
involves forming a reaction mixture
CUSTOM
Type
CUSTOM
Details
previously formed
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture at elevated temperature
CUSTOM
Type
CUSTOM
Details
withdrawing
CUSTOM
Type
CUSTOM
Details
reaction mixture from the decomposer
CUSTOM
Type
CUSTOM
Details
removing the decomposition catalyst from the product
CUSTOM
Type
CUSTOM
Details
withdrawn from the decomposer
DISTILLATION
Type
DISTILLATION
Details
fractionally distilling the resulting organic products
CUSTOM
Type
CUSTOM
Details
to separately recover an acetone fraction
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.
CUSTOM
Type
CUSTOM
Details
the decomposition reaction in the absence of added water so that the reaction mixture
CUSTOM
Type
CUSTOM
Details
(d) withdrawing
CUSTOM
Type
CUSTOM
Details
reaction mixture from the decomposer
CONCENTRATION
Type
CONCENTRATION
Details
at cumene hydroperoxide concentrations not
ADDITION
Type
ADDITION
Details
and (e) adding a base to the product
CUSTOM
Type
CUSTOM
Details
withdrawn from the decomposer in excess of amount

Outcomes

Product
Name
Type
product
Smiles
CC(O)(C1=CC=CC=C1)C
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04016213

Procedure details

In accordance with the present invention, this is accomplished by an improvement in the process for obtaining phenol from cumene hydroperoxide, which has been obtained by liquid-phase oxidation of cumene with molecular oxygen, which involves forming a reaction mixture by continuously feeding the cumene hydroperoxide into a decomposer wherein the incoming hydroperoxide is diluted by cumene hydroperoxide decomposition products previously formed therein, maintaining the reaction mixture at elevated temperature, feeding to the reaction mixture a decomposition catalyst selected from the group consisting of sulfur dioxide and sulfuric acid, withdrawing reaction mixture from the decomposer, removing the decomposition catalyst from the product withdrawn from the decomposer, and fractionally distilling the resulting organic products to separately recover an acetone fraction, a phenol fraction and one or more by-product fractions, which improvement comprises, in combination (a) maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.; (b) feeding the decomposition catalyst to the reaction mixture in amount of from 0.002 to 0.02 percent by weight of the cumene hydroperoxide feed; (c) conducting the decomposition reaction in the absence of added water so that the reaction mixture does not contain more than about 0.5 percent by weight of water, based on the weight of the reaction mixture; (d) withdrawing reaction mixture from the decomposer at cumene hydroperoxide concentrations not exceeding about 0.5 percent by weight, based on the weight of the reaction mixture; and (e) adding a base to the product withdrawn from the decomposer in excess of amount required to neutralize the decomposition catalyst and sufficient to adjust the pH of the product to from 5 to 9; so that dehydration of dimethyl phenyl carbinol to form alpha-methylstyrene is substantially avoided during the decomposition and distillation steps.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-]O.[C:3]1([CH:9]([CH3:11])[CH3:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S(=O)=[O:13].S(=O)(=O)(O)O>O>[CH3:10][C:9]([CH3:11])([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[OH:13].[CH3:11][C:9]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[CH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O.C1(=CC=CC=C1)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
involves forming a reaction mixture
CUSTOM
Type
CUSTOM
Details
previously formed
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture at elevated temperature
CUSTOM
Type
CUSTOM
Details
withdrawing
CUSTOM
Type
CUSTOM
Details
reaction mixture from the decomposer
CUSTOM
Type
CUSTOM
Details
removing the decomposition catalyst from the product
CUSTOM
Type
CUSTOM
Details
withdrawn from the decomposer
DISTILLATION
Type
DISTILLATION
Details
fractionally distilling the resulting organic products
CUSTOM
Type
CUSTOM
Details
to separately recover an acetone fraction
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction mixture in the decomposer at a temperature in the range of from 65° to 105° C.
CUSTOM
Type
CUSTOM
Details
the decomposition reaction in the absence of added water so that the reaction mixture
CUSTOM
Type
CUSTOM
Details
(d) withdrawing
CUSTOM
Type
CUSTOM
Details
reaction mixture from the decomposer
CONCENTRATION
Type
CONCENTRATION
Details
at cumene hydroperoxide concentrations not
ADDITION
Type
ADDITION
Details
and (e) adding a base to the product
CUSTOM
Type
CUSTOM
Details
withdrawn from the decomposer in excess of amount

Outcomes

Product
Name
Type
product
Smiles
CC(O)(C1=CC=CC=C1)C
Name
Type
product
Smiles
CC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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